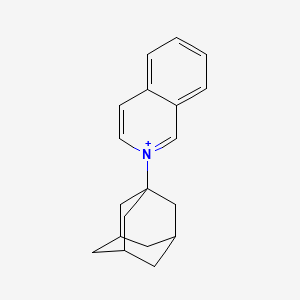
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate is a synthetic steroid compound with the molecular formula C23H34O5 and a molecular weight of 390.513 . This compound is part of the pregnane steroid family and is known for its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves multiple steps, including the introduction of hydroxyl groups at specific positions on the steroid backbone. The synthetic route typically starts with a suitable pregnane derivative, followed by selective hydroxylation and acetylation reactions. Industrial production methods may involve the use of specific enzymes or catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biomarker for certain diseases.
Medicine: Research is conducted on its potential therapeutic applications, including its anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
The mechanism of action of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate can be compared with other similar compounds, such as:
11beta,21-Dihydroxy-5beta-pregnane-3,20-dione: This compound has a similar structure but differs in the position of the hydroxyl groups and the presence of a different functional group.
Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate: This compound has additional hydroxyl groups and a different molecular weight.
11-BETA,21-DIHYDROXY-3-OXOPREGN-4-EN-20-BETA-YL ACETATE: This compound has a similar backbone but differs in the oxidation state and functional groups.
The uniqueness of this compound lies in its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[2-[(5S,8S,9S,10S,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14-,16-,17+,18+,19-,21+,22-,23-/m0/s1 |
Clave InChI |
YTIFPFDLNLNNEY-GIINNFSQSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


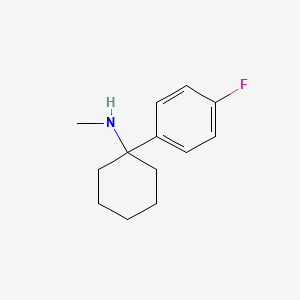

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
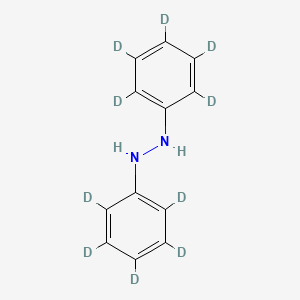

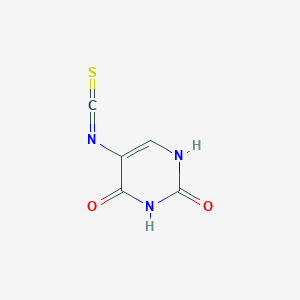



![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)

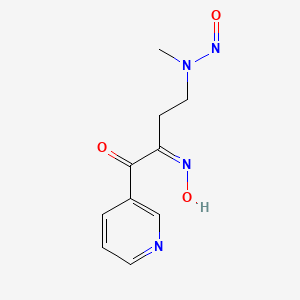
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
